molecular formula C12H15F3N4O3S2 B2775261 5-ethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1421485-19-9

5-ethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2775261
CAS RN: 1421485-19-9
M. Wt: 384.39
InChI Key: DPAZAWZXURBEHS-UHFFFAOYSA-N
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Description

5-ethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H15F3N4O3S2 and its molecular weight is 384.39. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxicity of Sulfonamide Derivatives

    Compounds with sulfonamide and thiophene structures, similar to the compound , have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For example, Arsenyan, Rubina, and Domracheva (2016) reported on the synthesis and cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides, indicating a potential for anticancer applications [Arsenyan, Rubina, & Domracheva, 2016].

  • Carbonic Anhydrase Inhibition for Glaucoma

    Research on thiophene sulfonamide derivatives has explored their use as carbonic anhydrase inhibitors, particularly for the treatment of glaucoma. A study by Prugh et al. (1991) on new isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors highlights the relevance of such compounds in developing glaucoma treatments [Prugh et al., 1991].

Chemical Synthesis and Characterization

  • Synthesis Techniques: The methodologies for synthesizing compounds with structural similarities to 5-ethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide are of significant interest. Research on the synthesis and characterization of related compounds, such as the work by Zhang Peng-yun (2013) on synthesizing benzene sulfonamide derivatives, provides insight into chemical reactions and conditions favorable for producing such molecules [Zhang Peng-yun, 2013].

properties

IUPAC Name

5-ethyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O3S2/c1-3-8-4-5-9(23-8)24(21,22)16-6-7-19-11(20)18(2)10(17-19)12(13,14)15/h4-5,16H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAZAWZXURBEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-sulfonamide

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